molecular formula C11H11NS B15270833 N-(thiophen-3-ylmethyl)aniline

N-(thiophen-3-ylmethyl)aniline

Cat. No.: B15270833
M. Wt: 189.28 g/mol
InChI Key: HWOSDBJDFAJPFH-UHFFFAOYSA-N
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Description

N-(Thiophen-3-ylmethyl)aniline (CAS: Not explicitly provided; molecular formula: C₁₁H₁₁NS, MW: 189.28 g/mol) is a secondary amine synthesized via reductive amination of thiophene-3-carbaldehyde and aniline using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) . The compound features a thiophene ring substituted at the 3-position, connected via a methylene group to the nitrogen of aniline. It serves as a key intermediate in pharmaceuticals, notably in noncovalent inhibitors targeting viral enzymes, as evidenced by its role in synthesizing ML300-derived acetamide derivatives .

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C11H11NS/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h1-7,9,12H,8H2

InChI Key

HWOSDBJDFAJPFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale oxidative polymerization processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)aniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to its antimicrobial and potential therapeutic effects. The thiophene ring is known to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

2-Bromo-5-methyl-N-(thiophen-3-ylmethyl)aniline (CAS: 1553579-42-2)
  • Structure : Incorporates bromine (Br) and methyl (CH₃) groups at the 2- and 5-positions of the aniline ring.
  • Properties: Molecular weight 282.2 g/mol (C₁₂H₁₂BrNS).
2,4-Difluoro-N-(thiophen-3-ylmethyl)aniline
  • Structure : Fluorine atoms at the 2- and 4-positions of the aniline ring.
  • Properties : Fluorine’s electron-withdrawing nature reduces the amine’s basicity (pKa) compared to the parent compound, influencing solubility and reactivity in medicinal chemistry applications .
3-(Trifluoromethyl)-N-(thiophen-3-ylmethyl)aniline Derivatives
  • Example : N-[(5-methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline (MW: 271.30 g/mol).
  • Properties : The trifluoromethyl (CF₃) group strongly withdraws electrons, decreasing nucleophilicity and enhancing metabolic stability in drug candidates .

Variations in Thiophene Substitution Position

N-(Thiophen-2-ylmethyl)aniline Derivatives
  • Example : 3-Chloro-N-(thiophen-2-ylmethyl)aniline (CAS: 914207-60-6, MW: 223.72 g/mol).
  • Impact : Substitution at the thiophene 2-position alters steric and electronic profiles. The chlorine atom on the aniline ring increases molecular polarity (density: 1.308 g/cm³) and may enhance binding to hydrophobic enzyme pockets .
N-(5-Methylthiophen-2-ylmethyl)aniline
  • Example : N-[(5-methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline .

Functional Group Modifications

Amide vs. Amine Derivatives
  • Example: N-(2-Nitrophenyl)thiophene-2-carboxamide (CAS: Not provided).
  • Comparison : Replacing the amine with an amide group (CONH) reduces basicity and introduces hydrogen-bonding capacity, critical for antibacterial activity in carboxamide derivatives .
Hydrazine Derivatives
  • Example : N-(2,4-Dinitrophenyl)-N'-thiophen-2-ylmethylene-hydrazine (CAS: 24383-66-2).
  • Comparison : Hydrazine linkages (NH–N=) enable chelation with metal ions, useful in catalytic or sensor applications, unlike the parent amine .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
N-(Thiophen-3-ylmethyl)aniline 189.28 None (Parent) Intermediate for antiviral inhibitors
2-Bromo-5-methyl-N-(thiophen-3-ylmethyl)aniline 282.20 Br, CH₃ (Aniline) Enhanced reactivity for electrophilic substitution
2,4-Difluoro-N-(thiophen-3-ylmethyl)aniline 225.26 F (Aniline) Reduced basicity; improved metabolic stability
3-Chloro-N-(thiophen-2-ylmethyl)aniline 223.72 Cl (Aniline), Thiophen-2-yl Increased polarity (density: 1.308 g/cm³)
N-[(5-methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline 271.30 CF₃, CH₃ (Thiophene) High lipophilicity for CNS drug design

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